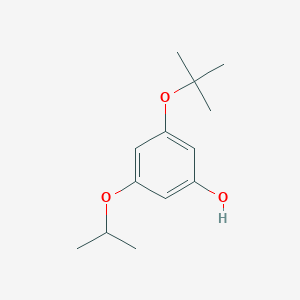

3-Tert-butoxy-5-isopropoxyphenol

Descripción

3-Tert-butoxy-5-isopropoxyphenol is a phenolic compound featuring two distinct alkoxy substituents: a tert-butoxy group at the 3-position and an isopropoxy group at the 5-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, including enhanced steric hindrance and altered electronic effects compared to simpler phenol derivatives. Such compounds are often employed as intermediates in organic synthesis, stabilizers in polymer chemistry, or antioxidants in industrial applications due to their ability to scavenge free radicals.

Propiedades

Fórmula molecular |

C13H20O3 |

|---|---|

Peso molecular |

224.30 g/mol |

Nombre IUPAC |

3-[(2-methylpropan-2-yl)oxy]-5-propan-2-yloxyphenol |

InChI |

InChI=1S/C13H20O3/c1-9(2)15-11-6-10(14)7-12(8-11)16-13(3,4)5/h6-9,14H,1-5H3 |

Clave InChI |

ITJAAKPMMQXRII-UHFFFAOYSA-N |

SMILES canónico |

CC(C)OC1=CC(=CC(=C1)O)OC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-5-isopropoxyphenol typically involves the alkylation of a phenol derivative. One common method is the reaction of 3-hydroxy-5-isopropoxyphenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

On an industrial scale, the production of 3-Tert-butoxy-5-isopropoxyphenol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production efficiency .

Análisis De Reacciones Químicas

Types of Reactions

3-Tert-butoxy-5-isopropoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the phenol ring .

Aplicaciones Científicas De Investigación

3-Tert-butoxy-5-isopropoxyphenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Tert-butoxy-5-isopropoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds and interact with active sites of enzymes or receptors. The tert-butoxy and isopropoxy groups may influence the compound’s lipophilicity and ability to penetrate biological membranes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize 3-tert-butoxy-5-isopropoxyphenol, we compare it with structurally and functionally related phenolic derivatives. Key parameters include molecular weight, solubility, thermal stability, and reactivity.

Table 1: Comparative Analysis of Alkoxy-Substituted Phenols

Key Findings

Steric Effects: The tert-butoxy group in 3-tert-butoxy-5-isopropoxyphenol introduces significant steric bulk compared to smaller substituents (e.g., methoxy or hydroxyl groups). This reduces reactivity in electrophilic substitution reactions but enhances stability against oxidative degradation. In contrast, 3,5-di-tert-butylphenol exhibits even greater steric hindrance, making it a preferred ligand in transition-metal catalysis but less soluble in polar solvents.

Electronic Effects: The electron-donating isopropoxy group at the 5-position increases the electron density of the aromatic ring, improving antioxidant activity compared to non-alkoxy-substituted phenols. However, 3-isopropoxy-5-methoxyphenol demonstrates higher solubility in organic solvents due to its smaller substituents, favoring its use in liquid-phase reactions.

Thermal Stability: Alkoxy-substituted phenols generally exhibit higher thermal stability than unsubstituted phenol. 3-Tert-butoxy-5-isopropoxyphenol’s stability (~200°C decomposition threshold, predicted) is intermediate between 3,5-di-tert-butylphenol (>250°C) and 4-tert-butoxyphenol (~180°C).

Applications: While 3,5-di-tert-butylphenol is widely used in catalytic systems (e.g., palladium complexes), 3-tert-butoxy-5-isopropoxyphenol’s balanced steric and electronic profile makes it suitable for specialized polymer stabilization and niche pharmaceutical syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.